3,4-Dibromo-Mal-PEG4-t-butyl ester

描述

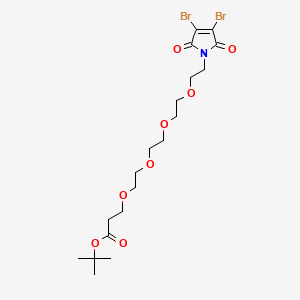

3,4-Dibromo-Mal-PEG4-t-butyl ester is a polyethylene glycol (PEG) linker containing a dibromomaleimide group and a t-butyl protecting group. The dibromomaleimide group allows for two points of attachment because both bromine atoms can be substituted. The t-butyl ester can be removed under acidic conditions. This compound is known for its hydrophilic PEG chain, which increases its water solubility in aqueous media .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-Mal-PEG4-t-butyl ester typically involves the reaction of dibromomaleimide with a PEG4-t-butyl ester under specific conditions. The dibromomaleimide group allows for two points of attachment, as each bromine can be substituted with a thiol to form two thioether bonds. The t-butyl ester can be removed under acidic conditions, allowing further reactions .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using high-purity reagents and controlled reaction conditions to ensure consistency and quality. The compound is typically produced in reagent grade for research purposes, with options for custom synthesis and GMP-grade production for specific applications .

化学反应分析

Types of Reactions

3,4-Dibromo-Mal-PEG4-t-butyl ester undergoes various chemical reactions, including:

Substitution Reactions: The dibromomaleimide group allows for substitution reactions where bromine atoms are replaced by other groups, such as thiols, to form thioether bonds

Deprotection Reactions: The t-butyl ester can be removed under acidic conditions, exposing the carboxyl group for further reactions

Common Reagents and Conditions

Thiol Reagents: Used for substitution reactions with the dibromomaleimide group to form thioether bonds

Acidic Conditions: Used for the removal of the t-butyl ester protecting group

Major Products Formed

Thioether Bonds: Formed from substitution reactions with thiols

Carboxyl Groups: Exposed after the removal of the t-butyl ester protecting group

科学研究应用

Bioconjugation Techniques

Site-Specific Conjugation

The dibromomaleimide functionality enables the formation of stable thioether bonds through reaction with thiol groups on proteins or peptides. This property is critical for creating homogeneous bioconjugates with retained biological activity. The reactions are efficient and selective, allowing for the precise attachment of drugs or imaging agents to antibodies or other biomolecules without compromising their functionality .

Case Study: Antibody-Drug Conjugates

One notable application is in the development of antibody-drug conjugates (ADCs). For instance, trastuzumab was conjugated with doxorubicin using 3,4-Dibromo-Mal-PEG4-t-butyl ester, achieving controlled drug-to-antibody ratios (DAR) and high yields. This method demonstrated the potential for creating stable and effective therapeutic agents that maintain their targeting capabilities .

Drug Delivery Systems

Enhanced Solubility and Stability

The hydrophilic nature of the PEG linker significantly improves the solubility of conjugated compounds in aqueous environments, which is crucial for in vivo applications. The t-butyl ester group also contributes to the stability of the compound during storage and handling .

Case Study: Radiolabeling Applications

In radiopharmaceuticals, this compound has been utilized to create radiolabeled immunoconjugates for imaging studies. A study involving the conjugation of a dibromomaleimide-based chelator with trastuzumab allowed for effective labeling with copper-64. The resulting radiolabeled product showed high stability in serum and specific uptake in HER2-positive cancer cells, highlighting its potential for targeted cancer imaging .

Development of Diagnostic Agents

Targeted Delivery

The ability to selectively attach diagnostic agents to specific biomolecules makes this compound an essential tool in developing targeted diagnostic platforms. For example, it has been incorporated into bifunctional chelators used for positron emission tomography (PET) imaging, facilitating the development of new radiotracers that can target specific cancer markers .

Data Tables

作用机制

The mechanism of action of 3,4-Dibromo-Mal-PEG4-t-butyl ester involves its ability to form stable thioether bonds through substitution reactions with thiols. The dibromomaleimide group allows for two points of attachment, making it a versatile linker in various applications. The t-butyl ester protecting group can be removed under acidic conditions, exposing the carboxyl group for further reactions .

相似化合物的比较

Similar Compounds

3,4-Dibromo-Mal-PEG4-NHS ester: Similar to 3,4-Dibromo-Mal-PEG4-t-butyl ester but contains an NHS ester group instead of a t-butyl ester

3,4-Dibromo-Mal-PEG4-amine: Contains an amine group instead of a t-butyl ester

Uniqueness

This compound is unique due to its combination of a dibromomaleimide group and a t-butyl ester protecting group. This combination allows for versatile attachment points and controlled deprotection, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

生物活性

3,4-Dibromo-Mal-PEG4-t-butyl ester is a specialized compound that belongs to the class of PEG (polyethylene glycol) derivatives. It features a dibromomaleimide group and a t-butyl protecting group, making it particularly useful in bioconjugation applications. This compound is recognized for its ability to facilitate site-specific conjugation in biological systems, which is essential in the development of therapeutic agents such as antibody-drug conjugates (ADCs).

- Molecular Formula : C19H29Br2NO8

- Molecular Weight : 559.3 g/mol

- CAS Number : 2030168-38-6

- Solubility : The PEG spacer increases solubility in aqueous environments, enhancing its utility in biological applications.

Biological Activity

This compound exhibits significant biological activity through its role as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and ADCs. The following sections detail its mechanisms of action, applications, and case studies demonstrating its efficacy.

The compound functions primarily through the following mechanisms:

- Selective Conjugation : The dibromomaleimide moiety allows for two points of attachment to thiol groups on proteins, enabling the formation of stable thioether bonds. This selectivity is crucial for maintaining the integrity and activity of the target proteins during conjugation processes .

- Efficient Protein Modification : The presence of bromine atoms provides excellent leaving groups, facilitating rapid and efficient reactions with nucleophilic thiols, which are prevalent in many biomolecules .

- Enhanced Stability : The resulting conjugates from reactions involving this compound are stable and retain their biological activity, making them suitable for therapeutic applications .

Applications in Research and Therapeutics

The compound has been employed in various research contexts, particularly in the development of targeted therapies:

- Antibody-Drug Conjugates (ADCs) : ADCs utilizing this linker have shown promising results in delivering cytotoxic agents specifically to cancer cells while minimizing off-target effects. For instance, doxorubicin was successfully conjugated to trastuzumab using this linker, achieving high yields and maintaining the drug's efficacy .

- PROTAC Development : As a PEG-based linker in PROTACs, it aids in the selective degradation of target proteins by harnessing the ubiquitin-proteasome system. This application is particularly relevant in oncology and other therapeutic areas where targeted protein degradation can lead to improved outcomes .

Case Studies

-

Doxorubicin-Trastuzumab Conjugate :

- Objective : To create a targeted therapy for HER2-positive breast cancer.

- Methodology : Doxorubicin was conjugated to trastuzumab using this compound.

- Outcome : The resulting ADC demonstrated enhanced cytotoxicity against HER2-positive cell lines while exhibiting reduced toxicity to non-target cells.

-

Targeted Protein Degradation via PROTACs :

- Objective : To degrade specific oncogenic proteins using PROTAC technology.

- Methodology : A PROTAC incorporating this compound was synthesized to target a specific protein involved in tumor growth.

- Outcome : The study showed effective degradation of the target protein and subsequent reduction in tumor cell viability.

Summary Table of Biological Activity

| Property | Detail |

|---|---|

| Linker Type | Dibromomaleimide PEG derivative |

| Molecular Weight | 559.3 g/mol |

| Solubility | High due to PEG component |

| Primary Applications | ADCs, PROTACs |

| Mechanism | Site-specific conjugation |

| Stability | High stability post-conjugation |

属性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-(3,4-dibromo-2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29Br2NO8/c1-19(2,3)30-14(23)4-6-26-8-10-28-12-13-29-11-9-27-7-5-22-17(24)15(20)16(21)18(22)25/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTPXNOGHQCGCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN1C(=O)C(=C(C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Br2NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。